molecular formula C6H12N2O B13330983 Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one

Cat. No.: B13330983
M. Wt: 128.17 g/mol
InChI Key: PMHDNZVVVACNAZ-VAYJURFESA-N
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Description

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of diastereoselective aldol additions, where the stereochemistry is controlled through the use of chiral auxiliaries or catalysts . The reaction conditions often include the use of anhydrous solvents, inert atmospheres (e.g., argon), and specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often relate to the modulation of biochemical processes such as signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both amino and dimethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-3-4(2)8-6(9)5(3)7/h3-5H,7H2,1-2H3,(H,8,9)/t3-,4-,5+/m0/s1

InChI Key

PMHDNZVVVACNAZ-VAYJURFESA-N

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H]1N)C

Canonical SMILES

CC1C(NC(=O)C1N)C

Origin of Product

United States

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